molecular formula C6H5F3N2 B13090552 4-Methyl-6-(trifluoromethyl)pyrimidine

4-Methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13090552
M. Wt: 162.11 g/mol
InChI Key: ZWXIXHAKODDHHY-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of 4,6-dihydroxy-pyrimidine, ethylene dichloride, and sulfur oxychlorides under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyrimidine oxides, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine
  • 4-(trifluoromethyl)pyrido[4,3-d]pyrimidine

Comparison: 4-Methyl-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and enhanced biological activity, making it a more potent candidate for various applications .

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-5(6(7,8)9)11-3-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXIXHAKODDHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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